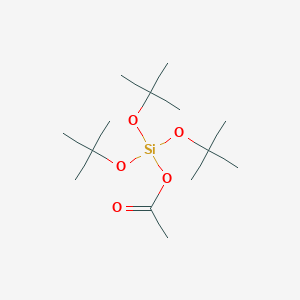
Acetoxytri-tert-butoxysilane
Description
Acetoxytri-tert-butoxysilane is a silicon-based organometallic compound with the chemical formula Si(OAc)(O-t-Bu)₃, where OAc denotes an acetoxy group (CH₃COO⁻) and O-t-Bu represents tert-butoxy substituents. This compound features a central silicon atom bonded to one acetoxy group and three bulky tert-butoxy groups, resulting in a unique steric and electronic profile.
Properties
CAS No. |
17947-85-2 |
|---|---|
Molecular Formula |
C14H30O5Si |
Molecular Weight |
306.47 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]silyl acetate |
InChI |
InChI=1S/C14H30O5Si/c1-11(15)16-20(17-12(2,3)4,18-13(5,6)7)19-14(8,9)10/h1-10H3 |
InChI Key |
STCHVBTVDSDGFF-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Canonical SMILES |
CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Other CAS No. |
17947-85-2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetoxytri-tert-butoxysilane belongs to the broader class of organoalkoxysilanes, which are widely employed in industrial and research settings. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Reactivity and Stability
Hydrolysis Rate :
Thermal Stability :
- tert-Butoxy groups enhance thermal stability compared to smaller alkoxysilanes (e.g., methoxy or ethoxy derivatives).
- TESPT decomposes at ~200°C, whereas this compound likely stabilizes up to 150–180°C.
Research Findings and Limitations
- Hydrolysis Kinetics : Studies on analogous tert-butoxysilanes indicate hydrolysis half-lives of 10–30 minutes in humid conditions, versus seconds for acetoxytrimethylsilane.
- Contradictions : While acetoxy groups generally increase reactivity, excessive steric bulk in this compound may negate this advantage in some applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


